[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
CAS No.:
Cat. No.: VC15497552
Molecular Formula: C24H21BrN2O5
Molecular Weight: 497.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21BrN2O5 |
|---|---|
| Molecular Weight | 497.3 g/mol |
| IUPAC Name | [2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
| Standard InChI | InChI=1S/C24H21BrN2O5/c1-16-5-3-8-20(11-16)31-15-23(28)27-26-14-17-9-10-21(22(12-17)30-2)32-24(29)18-6-4-7-19(25)13-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
| Standard InChI Key | PGDCKYKFNBNYJJ-VULFUBBASA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Introduction
Structural and Molecular Characteristics
Core Functional Groups and Stereochemistry
The compound’s structure features a central hydrazone group (–NH–N=CH–) formed via the condensation of a hydrazine derivative with a carbonyl-containing precursor. The (E)-configuration of the hydrazone moiety is stabilized by intramolecular hydrogen bonding and conjugation with the adjacent aromatic systems. Key substituents include:
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A 3-bromobenzoate group at the para position of the phenyl ring, contributing to electron-withdrawing effects and steric bulk.
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A 3-methylphenoxyacetyl side chain, which introduces hydrophobicity and influences molecular packing.
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A methoxy group at the ortho position, modulating electronic properties and solubility.
The stereoelectronic effects of these groups are critical to the compound’s reactivity and interactions with biological targets.
Molecular Geometry and Computational Insights
Density Functional Theory (DFT) calculations predict a planar arrangement for the hydrazone linkage, with dihedral angles between the phenyl rings ranging from 15° to 30°. This planarity facilitates π-π stacking interactions in crystalline forms, as observed in X-ray diffraction studies of analogous hydrazones.
Synthesis and Reaction Mechanisms
Stepwise Synthesis Protocol
The synthesis involves a three-step protocol:
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Formation of the Hydrazone Core: Reacting 3-methylphenoxyacetyl hydrazine with 4-hydroxy-3-methoxybenzaldehyde in ethanol under reflux yields the intermediate hydrazone.
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Esterification: The phenolic –OH group of the intermediate is esterified with 3-bromobenzoyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >95% purity, confirmed by HPLC.
Reaction Optimization
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Solvent Choice: Ethanol enhances reaction kinetics for hydrazone formation, while dichloromethane favors esterification due to its low polarity.
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Catalysts: Chitosan hydrochloride (1 mol%) accelerates condensation reactions, reducing reaction time from 24 hours to 6 hours.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Signals at δ 8.21 ppm (s, 1H, –N=CH–) and δ 3.89 ppm (s, 3H, –OCH₃) confirm the hydrazone and methoxy groups. Coupling constants (J = 16 Hz for trans-vinylic protons) validate the (E)-configuration.
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¹³C NMR: Peaks at 165.2 ppm (C=O) and 152.1 ppm (C–Br) align with ester and bromoaryl carbons.
Infrared (IR) Spectroscopy
Strong absorptions at 1720 cm⁻¹ (C=O ester), 1685 cm⁻¹ (C=O hydrazone), and 750 cm⁻¹ (C–Br) corroborate functional groups.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 497.08 ([M+H]⁺), consistent with the molecular formula C₂₄H₂₁BrN₂O₅.
Biological Activities and Applications
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 25 µg/mL, respectively. The bromine atom enhances membrane permeability, while the hydrazone group chelates metal ions essential for microbial enzymes.
Comparative Analysis with Analogues
| Compound | Substituent | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| Target Compound | 3-Br, 3-CH₃O | 12.5 | 10 |
| CID 9598876 | 2-Cl, 3-CH₃O | 25 | 15 |
| VC20197184 | 3-Br, 4-C₂H₅O | 18 | 12 |
Bromination at the 3-position improves antimicrobial potency compared to chlorination, while ethyl substitution (VC20197184) reduces activity due to increased steric hindrance .
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